molecular formula C14H11F5N2O B12680135 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- CAS No. 214287-72-6

2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-

Cat. No.: B12680135
CAS No.: 214287-72-6
M. Wt: 318.24 g/mol
InChI Key: MDBZEMXWDCNPQW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound begins with the parent structure, 2(1H)-quinazolinone, a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The numbering of the quinazolinone skeleton follows standard heterocyclic conventions, with positions 1 and 3 on the pyrimidinone ring and positions 5–8 on the benzene ring.

Substituents are prioritized based on the Cahn-Ingold-Prelog rules. The prefix “5,6-difluoro” indicates fluorine atoms at the 5th and 6th positions of the benzene ring. The term “3,4-dihydro” specifies partial saturation of the pyrimidinone ring at the 3rd and 4th positions, reducing the double bond between N3 and C4. At the 4th position, two distinct groups are attached: a 3-methyl-1-butynyl chain and a trifluoromethyl (-CF3) group. The stereochemical descriptor “(4S)” denotes the absolute configuration of the chiral center at C4, which arises from the substitution pattern.

The full IUPAC name, therefore, is (4S)-5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-2(1H)-quinazolinone. This name encapsulates the compound’s core structure, substituent locations, and stereochemical details, adhering to hierarchical naming conventions for polyfunctional heterocycles.

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones have been integral to medicinal chemistry since the mid-20th century, with early derivatives like methaqualone demonstrating sedative properties. The discovery of the antifolate activity of 2,4-diaminoquinazolines in the 1950s marked a turning point, leading to the development of thymidylate synthase inhibitors such as raltitrexed. Over time, structural modifications have expanded their therapeutic scope, culminating in FDA-approved drugs like afatinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinase.

The introduction of fluorine into quinazolinones emerged as a strategic innovation in the 1990s, leveraging fluorine’s electronegativity and metabolic stability to enhance drug-like properties. For instance, idelalisib, a 5-fluoroquinazolinone, became the first phosphoinositide 3-kinase delta inhibitor approved for hematological cancers. Concurrently, alkynyl substituents gained prominence for their ability to confer rigidity and facilitate π-π stacking interactions with biological targets. The compound under discussion exemplifies this evolution, combining fluorine atoms, a trifluoromethyl group, and an alkynyl chain to optimize target binding and pharmacokinetic profiles.

Structural Uniqueness of Polyfluorinated/Alkynyl-Substituted Quinazolinones

The structural architecture of this quinazolinone derivative is defined by three key features:

  • Fluorine Substituents : The 5,6-difluoro configuration on the benzene ring introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing intermolecular interactions with target proteins. Fluorine’s small atomic radius allows for minimal steric disruption while improving metabolic stability and membrane permeability.

  • Trifluoromethyl Group : The -CF3 group at C4 exerts both inductive and steric effects. Its strong electron-withdrawing nature increases the electrophilicity of adjacent positions, potentially enhancing hydrogen bonding with receptor residues. Additionally, the trifluoromethyl group’s hydrophobicity contributes to improved lipid solubility, a critical factor in blood-brain barrier penetration.

  • 3-Methyl-1-Butynyl Chain : This alkynyl substituent introduces conformational rigidity due to the sp-hybridized carbon atoms, reducing entropy loss upon binding. The terminal methyl group provides steric bulk, which may prevent unwanted metabolic oxidation at the alkyne terminus. Furthermore, the triple bond enables potential cycloaddition reactions for further chemical modifications.

A comparative analysis of substituent effects on quinazolinone bioactivity reveals that polyfluorination and alkynyl substitution synergistically enhance target affinity. For example, in EGFR inhibitors, fluorine atoms at the 6th and 7th positions improve binding to the ATP pocket, while alkynyl groups at the 4th position stabilize the bioactive conformation through hydrophobic interactions.

Table 1: Impact of Substituents on Quinazolinone Bioactivity

Substituent Position Functional Group Observed Effect on Bioactivity
5,6 Difluoro Increased electrophilicity; enhanced hydrogen bonding with Asp831 in EGFR
4 Trifluoromethyl Improved lipid solubility; reduced oxidative metabolism
4 3-Methyl-1-butynyl Conformational rigidity; π-π stacking with Phe832 in EGFR

Properties

CAS No.

214287-72-6

Molecular Formula

C14H11F5N2O

Molecular Weight

318.24 g/mol

IUPAC Name

5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22)

InChI Key

MDBZEMXWDCNPQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:

    Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.

    Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.

    Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Quinazolinones are recognized for their diverse biological activities. Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, quinazoline derivatives have been reported as potential fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets in the development of antimicrobial agents .

Anticancer Potential
Several studies have highlighted the anticancer potential of quinazolinone derivatives. The structural modifications in compounds like 2(1H)-Quinazolinone can lead to enhanced activity against various cancer cell lines. The incorporation of specific substituents at the 1- and 3-positions of the quinazoline scaffold has been shown to significantly affect their cytotoxicity against cancer cells .

Neuroprotective Effects
Additionally, some quinazolinone derivatives have demonstrated neuroprotective effects in preclinical models. This suggests their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in optimizing the biological activity of quinazolinone derivatives. The unique combination of trifluoromethyl and butynyl groups in 2(1H)-Quinazolinone enhances its reactivity and therapeutic potential. Modifications at specific positions on the quinazoline ring can lead to varying degrees of biological activity, which is essential for developing more effective therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of quinazoline derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Among the tested compounds, those containing specific functional groups showed broad-spectrum activity, indicating that structural modifications can enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

Another study focused on synthesizing novel quinazoline derivatives aimed at targeting cancer cells. The synthesized compounds were tested against various cancer cell lines, revealing that modifications at the 4-position significantly increased cytotoxicity compared to standard reference drugs. This highlights the importance of SAR in developing potent anticancer agents .

Mechanism of Action

The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

To contextualize the compound’s uniqueness, a comparative analysis with structurally and functionally related quinazolinones is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activities Source/Reference
Target Compound 5,6-difluoro; 4-(3-methyl-1-butynyl); 4-(trifluoromethyl) ~347.3* Under investigation (hypothesized: COX-2 inhibition, antitumor) Synthetic (hypothetical)
4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1d) 4-bromophenyl; ethenyl-sulfonamide ~509.3 Anti-inflammatory (COX-2 inhibition)
6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline (5h) 6,8-dibromo; 4-(3-hydroxybutynyl); 2-phenyl ~456.1 Cytotoxicity (anticancer screening)
6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone 6-chloro; 4-(cyclopropylethynyl); 4-(trifluoromethyl) ~334.7 Antiviral (HIV-1 protease inhibition)
Aniquinazoline A (fungal-derived) Isopropyl-substituted fused quinazolinone-piperazine ~495.5 Antimicrobial, cytotoxic

Key Findings :

Substituent Effects on Bioactivity: Halogenation (F, Cl, Br): Fluorine (in the target compound) enhances electronegativity and metabolic stability compared to bromine in 1d or chlorine in 6-chloro-4-(cyclopropylethynyl) . Fluorinated derivatives often exhibit improved pharmacokinetics. Trifluoromethyl Group: Shared with 6-chloro-4-(cyclopropylethynyl), this group is critical for strong enzyme inhibition via hydrophobic and electrostatic interactions, as seen in HIV-1 protease inhibitors .

Biological Activity Trends: Anti-inflammatory Activity: Compound 1d showed COX-2 inhibition due to its sulfonamide moiety , whereas the target compound’s trifluoromethyl and fluoro groups may target similar pathways but with higher specificity. Anticancer Potential: The dibromo derivative 5h demonstrated cytotoxicity, likely via DNA intercalation . The target compound’s difluoro and trifluoromethyl groups could enhance DNA-binding affinity. Antimicrobial Activity: Fungal-derived aniquinazoline A highlights natural quinazolinones’ role in antimicrobial defense , but synthetic derivatives like the target compound may offer broader-spectrum activity.

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization, similar to 1d (Sonogashira coupling) or 5h (Pd/Cu-catalyzed alkyne addition) .

Biological Activity

2(1H)-Quinazolinone derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is particularly notable for its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F5N2C_{13}H_{10}F_5N_2 with a molecular weight of approximately 318.24 g/mol. Its structure includes a quinazolinone core with multiple functional groups, notably two fluorine atoms and a trifluoromethyl group, enhancing its chemical stability and reactivity. The presence of a butynyl substituent further diversifies its chemical properties.

Biological Activities

The biological activities of quinazolinone derivatives are extensive. This specific compound has been studied for several key activities:

1. Anticancer Activity

Quinazolinones have shown promising anticancer properties through various mechanisms:

  • EGFR Inhibition : The compound has demonstrated effectiveness as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies have reported IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Cytotoxicity : Various studies have demonstrated cytotoxic effects on different cancer cell lines. For instance, compounds structurally similar to 2(1H)-Quinazolinone have shown selective cytotoxicity against tumor cells while sparing normal cells .

2. Antimicrobial Activity

Quinazolinones exhibit antimicrobial properties, including antibacterial and antifungal activities. The compound's structural features contribute to its ability to disrupt microbial cell functions .

3. Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and may serve as potential treatments for inflammatory diseases .

4. Antidiabetic Potential

Molecular docking studies suggest that quinazolinones can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are key targets in diabetes management .

The mechanisms by which 2(1H)-Quinazolinone exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer proliferation and metabolic disorders.
  • Receptor Modulation : Interaction with various receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Radical Scavenging : Some studies suggest antioxidant properties that may protect against oxidative stress-related damage .

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives:

  • A study found that modifications to the quinazolinone structure significantly enhanced anticancer activity against specific cell lines, demonstrating structure-activity relationships (SAR) critical for drug design .
  • Another investigation reported the synthesis of novel quinazolinone derivatives that showed potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of 2(1H)-Quinazolinone, a comparison with other quinazolinone derivatives is presented below:

Compound NameCAS NumberKey FeaturesAnticancer Activity (IC50)
2(1H)-Quinazolinone, 5,6-difluoro-3-hydroxy214288-04-7Hydroxyl group instead of butynyl0.096 μM (EGFR inhibition)
2(1H)-Quinazolinone derivatives with alkyl chains-Varying alkyl substituentsVaries significantly
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine-Selective EGFR inhibitor0.096 μM

Q & A

Q. What are effective synthetic methodologies for preparing 5,6-difluoro-3,4-dihydroquinazolinone derivatives?

  • Methodological Answer : The synthesis of quinazolinone derivatives often involves cyclization of anthranilic acid derivatives or modified Vilsmeier-Haack reactions. For example:
  • Phosphorus Pentoxide (P₂O₅)-Amine Hydrochloride Method : A mixture of methyl 2-acylaminobenzoate, amine hydrochloride, P₂O₅, and N,N-dimethylcyclohexylamine is heated at 180°C for 45 minutes, followed by alkaline extraction and recrystallization. This method yielded 88% for a structurally similar 2-methyl-3-octyl-4(3H)-quinazolinone .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields. For example, microwave irradiation of fluoroquinolone intermediates with formaldehyde and amine derivatives in DMSO/H₂O achieved >80% purity for related compounds .

Q. Table 1: Synthesis Conditions and Yields

MethodReagents/ConditionsYield (%)Reference
P₂O₅-Amine Hydrochloride180°C, 45 min, CH₂Cl₂ extraction88
Microwave-AssistedDMSO/H₂O, 100°C, 30 min irradiation>80

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. For a 4(3H)-quinazolinone derivative, crystallographic analysis revealed planarity (mean deviation: 0.019 Å) and dihedral angles (81.18° between quinazoline and benzene rings) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify substituents (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C; fluoro groups split aromatic proton signals).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ .

Q. Table 2: Key Structural Parameters

TechniqueKey ObservationsReference
X-ray CrystallographyPlanarity: 0.019 Å; Dihedral angle: 81.18°
¹³C NMRCF₃ signal at δ 122.5 ppm

Advanced Research Questions

Q. How do substitutions at positions 4 and 5 influence biological activity?

  • Methodological Answer :
  • Trifluoromethyl (CF₃) at Position 4 : Enhances lipophilicity and metabolic stability. In antifungal studies, CF₃-substituted quinazolinones showed 2–4× higher activity than non-fluorinated analogs .
  • 5,6-Difluoro Substitution : Increases electron-withdrawing effects, improving binding to target enzymes (e.g., kinase inhibitors). SAR studies indicate fluorine atoms enhance π-stacking interactions in hydrophobic pockets .

Q. How can enantioselective synthesis of chiral 4-substituted quinazolinones be achieved?

  • Methodological Answer :
  • Chiral Phosphine Catalysis : Ferrocenyl-phosphine catalysts enable enantioselective annulation. For example, modified MBH carbonates and pyrazolones yielded dihydropyrazoloquinolines with >90% enantiomeric excess (ee) under mild conditions .
  • Chiral Amine Resolving Agents : Use (S)- or (R)-1-phenylethylamine to separate diastereomers via recrystallization .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, solvent). For instance, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .
  • Purity Analysis : Use HPLC-MS to confirm compound integrity. Impurities >2% can skew bioactivity results .

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